

Spectroscopic Analysis of 3-Fluorobenzoic Acid, Morpholide: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorobenzoic acid, morpholide

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Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of **3-fluorobenzoic acid, morpholide**, also known as (3-fluorophenyl)(morpholino)methanone. Due to the limited availability of published experimental data for this specific compound, this guide utilizes spectroscopic data from the closely related analogue, (3-chlorophenyl) (morpholino)methanone, as a representative example for nuclear magnetic resonance (NMR) analysis. Infrared (IR) spectroscopy and mass spectrometry (MS) data presented are theoretical, based on established principles for aromatic amides. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive summary of expected spectroscopic data, detailed experimental protocols, and a visual workflow for structural elucidation.

Introduction

(3-Fluorophenyl)(morpholino)methanone is an amide derivative of 3-fluorobenzoic acid and morpholine. The structural characterization of such molecules is fundamental in synthetic chemistry and drug discovery to confirm identity, purity, and conformation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal in this process. This guide presents the expected spectroscopic data for **3-fluorobenzoic acid, morpholide**, and provides standardized protocols for acquiring such data.



Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of the target compound and its chloro-analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is for the analogous compound, (3-chlorophenyl) (morpholino)methanone, and is presented here as a representative example. The chemical shifts for the fluoro-analogue are expected to be similar, with characteristic splitting patterns arising from fluorine-proton and fluorine-carbon coupling.

Table 1: ¹H NMR Data of (3-chlorophenyl)(morpholino)methanone

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.48 – 7.32	m	5H	Aromatic protons
3.97 – 3.24	m	8H	Morpholine protons

Table 2: 13C NMR Data of (3-chlorophenyl)(morpholino)methanone

Chemical Shift (δ) ppm	Assignment
170.6	C=O (Amide carbonyl)
135.4	Aromatic C (quaternary)
130.1	Aromatic CH
128.7	Aromatic CH
127.2	Aromatic CH
67.0	O-CH ₂ (Morpholine)
48.4	N-CH2 (Morpholine, α to N)
42.7	N-CH ₂ (Morpholine, α to N)



Infrared (IR) Spectroscopy (Theoretical)

Table 3: Theoretical IR Absorption Bands for (3-fluorophenyl)(morpholino)methanone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2970, ~2860	Medium-Strong	Aliphatic C-H stretch (Morpholine)
~1645	Strong	C=O stretch (Amide I band)
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1270	Strong	C-N stretch
~1240	Strong	Aryl-F stretch
~1115	Strong	C-O-C stretch (Morpholine)

Mass Spectrometry (MS) (Theoretical)

Table 4: Plausible Mass Spectrometry Fragmentation for (3-fluorophenyl) (morpholino)methanone (C₁₁H₁₂FNO₂) - Molecular Weight: 209.22 g/mol

m/z	lon
209	[M] ⁺ (Molecular Ion)
123	[M - C ₄ H ₈ NO] ⁺ (Loss of morpholine radical)
95	[C ₆ H ₄ F] ⁺ (Fluorophenyl cation)
86	[C ₄ H ₈ NO] ⁺ (Morpholinoyl cation)

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (10-20 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. The solution should be homogeneous.



¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The ¹H NMR spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS). ¹³C NMR spectra are also referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Standard pulse programs are used for data acquisition.

Infrared (IR) Spectroscopy

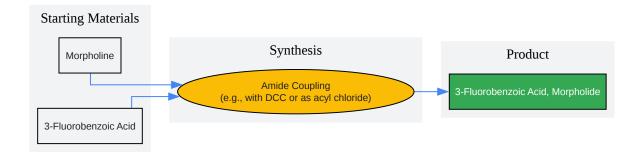
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds. For EI-MS, the sample is introduced into the ion source, and a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500.

Workflow Visualizations

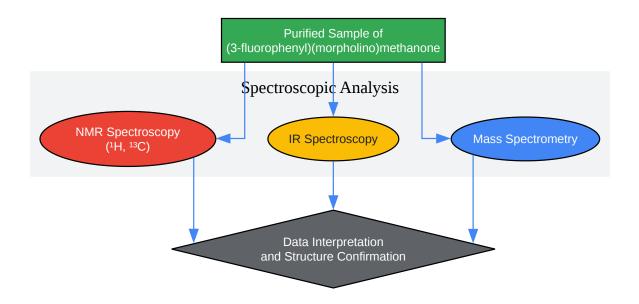
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **3-fluorobenzoic acid, morpholide**.



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Caption: Synthetic pathway for **3-fluorobenzoic acid, morpholide**.



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Caption: Workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluorobenzoic Acid, Morpholide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3833221#spectroscopic-data-nmr-ir-ms-of-3-fluorobenzoic-acid-morpholide]

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